molecular formula C18H19BrN2O3 B5865286 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

Cat. No. B5865286
M. Wt: 391.3 g/mol
InChI Key: YJLRBCXXHRXBJH-UHFFFAOYSA-N
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Description

N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets various signaling pathways involved in cancer progression, angiogenesis, and tumor growth.

Mechanism of Action

Sorafenib targets multiple signaling pathways involved in cancer progression, angiogenesis, and tumor growth. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib can reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce angiogenesis. Sorafenib has also been shown to reduce tumor growth and metastasis in animal models. In addition, Sorafenib can cause side effects such as hypertension, diarrhea, and skin rash.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to cells or animals. Sorafenib has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic applications. However, Sorafenib also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex in vitro or in vivo models.

Future Directions

There are several future directions for Sorafenib research. One area of focus is the development of new Sorafenib analogs that can target specific kinases or signaling pathways involved in cancer progression. Another area of focus is the development of combination therapies that can enhance the efficacy of Sorafenib. Finally, there is a need for more research on the long-term effects of Sorafenib treatment and its potential use in cancer prevention.

Synthesis Methods

Sorafenib is synthesized through a multistep process that involves the reaction of 4-methylbenzenecarboxylic acid with thionyl chloride to form 4-methylbenzenesulfonyl chloride. The resulting compound is then reacted with 4-bromo-3,5-dimethylphenol to form 4-bromo-3,5-dimethylphenyl 4-methylbenzenesulfonate. This intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenesulfonamide. Finally, the sulfonamide is reacted with 4-methylbenzenecarboximidamide to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases involved in cancer progression, angiogenesis, and tumor growth. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It is also being investigated for its potential use in the treatment of other types of cancer, such as breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11-4-6-14(7-5-11)18(20)21-24-16(22)10-23-15-8-12(2)17(19)13(3)9-15/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLRBCXXHRXBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C(=C2)C)Br)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C(=C2)C)Br)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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